

The Solubility of 2-Methoxyacetophenone in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyacetophenone

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This guide provides a comprehensive technical overview of the solubility of **2-methoxyacetophenone**, a key intermediate in the pharmaceutical and fragrance industries. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for informed solvent selection, process optimization, and analytical method development.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like **2-methoxyacetophenone** is a critical physicochemical property that governs its behavior in various applications. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in different solvent systems is paramount. This guide aims to provide a detailed exploration of the solubility of **2-methoxyacetophenone**, underpinned by experimental data and theoretical principles.

Physicochemical Properties of 2-Methoxyacetophenone

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility characteristics.

Property	Value	Reference(s)
CAS Number	579-74-8	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[1] [2]
Appearance	Clear, slightly yellow to orange or slightly brown liquid	[1]
Boiling Point	131 °C at 18 mmHg	[3]
Density	1.09 g/mL at 25 °C	[3] [4]
logP (Octanol/Water)	1.82	[1] [2]

Quantitative Solubility of 2-Methoxyacetophenone in Organic Solvents

The following table summarizes the quantitative solubility of **2-methoxyacetophenone** in a range of organic solvents at 25 °C. This data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Solvent	Solvent Class	Solubility (g/L) at 25 °C	Reference(s)
Methanol	Alcohol (Polar, Protic)	564.37	[5]
Ethanol	Alcohol (Polar, Protic)	466.92	[5]
n-Propanol	Alcohol (Polar, Protic)	383.53	[5]
Isopropanol	Alcohol (Polar, Protic)	342.66	[5]
n-Butanol	Alcohol (Polar, Protic)	330.26	[5]
Isobutanol	Alcohol (Polar, Protic)	261.72	[5]
sec-Butanol	Alcohol (Polar, Protic)	286.54	[5]
n-Pentanol	Alcohol (Polar, Protic)	230.47	[5]
Ethylene Glycol	Alcohol (Polar, Protic)	288.24	[5]
Acetone	Ketone (Polar, Aprotic)	1034.86	[5]
2-Butanone (MEK)	Ketone (Polar, Aprotic)	658.76	[5]
Ethyl Acetate	Ester (Polar, Aprotic)	774.58	[5]
Methyl Acetate	Ester (Polar, Aprotic)	784.96	[5]
Tetrahydrofuran (THF)	Ether (Polar, Aprotic)	1589.03	[5]
1,4-Dioxane	Ether (Polar, Aprotic)	1828.53	[5]
Acetonitrile	Nitrile (Polar, Aprotic)	951.6	[5]
N,N-Dimethylformamide (DMF)	Amide (Polar, Aprotic)	1246.09	[5]
N-Methyl-2-pyrrolidone (NMP)	Amide (Polar, Aprotic)	980.04	[5]
Toluene	Aromatic Hydrocarbon	320.04	[5]
n-Hexane	Aliphatic Hydrocarbon	92.48	[5]

Chloroform	Halogenated Hydrocarbon	Sparingly Soluble	[1]
Water	-	Immiscible	[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, qualitative understanding of solubility. A more quantitative and predictive approach can be achieved by considering the intermolecular forces at play and the thermodynamics of the dissolution process.

The Role of Polarity and Hydrogen Bonding

2-Methoxyacetophenone possesses a moderately polar ketone group and an ether linkage, along with a nonpolar aromatic ring. This amphiphilic nature dictates its solubility in various solvents.

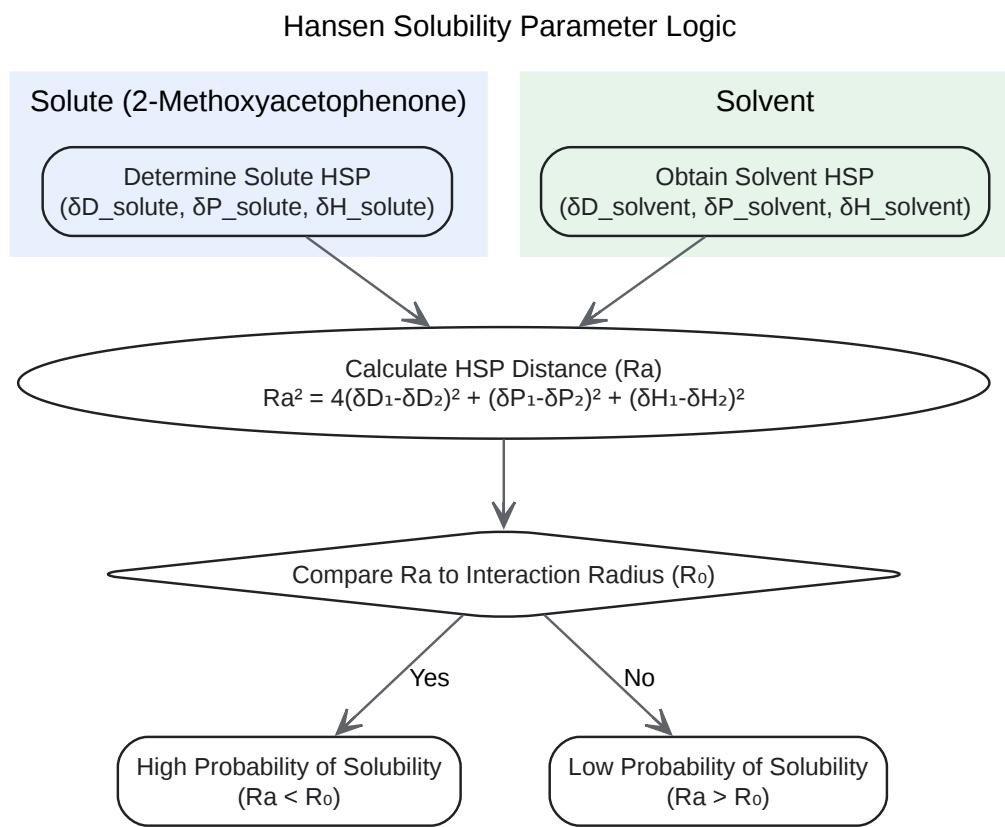
- **Polar Solvents:** The high solubility in polar aprotic solvents like acetone, ethyl acetate, and THF can be attributed to strong dipole-dipole interactions between the solvent and the ketone and ether functionalities of **2-methoxyacetophenone**.
- **Protic Solvents:** In protic solvents such as alcohols, hydrogen bonding can occur between the solvent's hydroxyl group and the oxygen atoms of the ketone and methoxy groups in **2-methoxyacetophenone**, contributing to its significant solubility.
- **Nonpolar Solvents:** The presence of the benzene ring allows for van der Waals interactions with nonpolar solvents like toluene and hexane, resulting in moderate to low solubility.
- **Water:** The molecule's overall hydrophobicity, dominated by the aromatic ring and the methyl groups, leads to its immiscibility in water.

Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[\[6\]](#)[\[7\]](#) A solvent is likely to dissolve a solute if their Hansen parameters are similar.

While the specific Hansen Solubility Parameters for **2-methoxyacetophenone** are not readily available in the literature, we can infer its likely characteristics based on its structure. It would be expected to have a moderate δP due to the ketone and ether groups, a significant δD from the aromatic ring, and a moderate δH as a hydrogen bond acceptor. A detailed experimental determination of its HSP would be a valuable endeavor for precise solvent selection.

The logical relationship for predicting solubility using HSP is as follows:



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Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process. For most solids dissolving in liquid solvents, the process is endothermic, meaning that solubility increases with an increase in temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. While specific temperature-dependent solubility data for **2-methoxyacetophenone** is not widely published, it is reasonable to expect its solubility in most organic solvents to increase with temperature.

The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the natural logarithm of the solubility to the enthalpy of dissolution.[8]

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of **2-methoxyacetophenone** in a given organic solvent.

Materials:

- **2-Methoxyacetophenone** (high purity)
- Selected organic solvent (analytical grade)
- Sealed glass flasks or vials
- Constant-temperature shaker or magnetic stirrer with a temperature-controlled water bath
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance

- UV-Vis spectrophotometer or a validated HPLC or GC-MS system

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2-methoxyacetophenone** to a known volume of the selected organic solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the flask tightly to prevent solvent evaporation.
- Equilibration:
 - Place the flask in a constant-temperature shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
 - Maintain the temperature of the flask during this period.
- Sample Collection and Preparation:
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- Quantification:

- Analyze the diluted sample using a pre-validated analytical method (UV-Vis, HPLC, or GC-MS) to determine the concentration of **2-methoxyacetophenone**.
- Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of **2-methoxyacetophenone** in the chosen solvent at the specified temperature.

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